molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2396831
CAS No.: 312289-59-1
M. Wt: 245.234
InChI Key: UOIAQNBEHLQRMG-UHFFFAOYSA-N
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Description

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid is an organic compound that features a furan ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both furan and benzoic acid groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the reaction of 5-methylfuran-2-carbonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives of the furan ring.

    Substitution: Formation of N-substituted benzoic acid derivatives.

Scientific Research Applications

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2-carbonyl chloride: A precursor in the synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid.

    Furan-2,5-dicarboxylic acid: A related compound with similar chemical properties.

    N-Substituted benzoic acids: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the combination of the furan ring and benzoic acid moiety in its structure. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIAQNBEHLQRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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